N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine
Description
N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine is a synthetic organic compound characterized by a tert-butyloxycarbonyl (Boc) protecting group, an acetyloxy-substituted aromatic ring, and an ethylamine backbone. Its structure includes a 4-acetyloxy-2-methoxyphenoxy moiety, which confers distinct electronic and steric properties. This compound is often utilized in pharmaceutical and agrochemical research as a precursor or intermediate due to its stability under specific reaction conditions.
Synthesis pathways for this compound often mirror methods described in patent literature, such as coupling reactions involving tert-butoxycarbonyl-protected amines and functionalized aromatic precursors . For instance, analogous procedures to Reference Examples 87 and 88 in EP 4,374,877 A2 highlight the use of Boc-protected carboxylic acids and nucleophilic substitution reactions to assemble the final product .
Properties
IUPAC Name |
[3-methoxy-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-11(18)22-12-6-7-13(14(10-12)20-5)21-9-8-17-15(19)23-16(2,3)4/h6-7,10H,8-9H2,1-5H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPXMAKLWIUYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OCCNC(=O)OC(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Amine Group
The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. Key parameters include:
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.
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Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to scavenge HCl generated during the reaction.
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Stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine ensures complete protection.
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Dissolve 2-(4-bromophenyl)ethylamine (25.0 g, 124.95 mmol) in DCM (500 mL).
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Add Boc₂O (32.7 g, 149.94 mmol) and TEA (52 mL, 373.08 mmol).
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Stir at 25°C for 16 hours.
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Concentrate under reduced pressure to obtain the Boc-protected amine (yield: 97–100%).
Critical Considerations :
Synthesis of the Phenoxy Ethyl Intermediate
The phenoxy ethyl backbone is synthesized via nucleophilic substitution between 4-acetyloxy-2-methoxyphenol and 1,2-dihaloethane. This step is adapted from patented methodologies for analogous compounds.
Protocol from Patent WO2009128088A2 :
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React 4-acetyloxy-2-methoxyphenol (1 eq) with 1,2-dibromoethane (1.5 eq) in toluene.
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Add NaOH (2 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq) as a phase-transfer catalyst.
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Reflux at 110°C for 8–12 hours.
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Isolate 1-bromo-2-(4-acetyloxy-2-methoxyphenoxy)ethane via vacuum distillation (yield: 72–85%).
Side Reactions :
Coupling of Boc-Protected Amine and Phenoxy Ethyl Halide
The final step involves coupling the Boc-protected amine with the phenoxy ethyl halide under basic conditions.
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Combine Boc-protected amine (1 eq) and 1-bromo-2-(4-acetyloxy-2-methoxyphenoxy)ethane (1.1 eq) in DMF.
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Add K₂CO₃ (2 eq) as a base and heat at 80°C for 6 hours.
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Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
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Isolate the product as a white solid (yield: 65–78%, purity: >95% by HPLC).
Byproducts :
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N-Alkylation byproducts (5–12%) due to competing reactions at the amine nitrogen.
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Residual phthalimide derivatives if phthaloyl-protected intermediates are used.
Industrial-Scale Optimization and Challenges
Continuous Flow Reactors
Recent advancements employ continuous flow systems to enhance reproducibility:
Purification Challenges
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetyloxy group can be reduced to a hydroxyl group.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of the free amine.
Scientific Research Applications
N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine involves its ability to act as a protecting group for amines, thereby preventing unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This compound can also interact with various molecular targets, including enzymes and receptors, depending on its specific structural modifications.
Comparison with Similar Compounds
Lumping Strategy for Reactivity Predictions
Studies employing the lumping strategy (grouping structurally similar compounds) demonstrate that the target compound shares reactivity trends with:
Boc-protected ethylamine derivatives : These compounds exhibit comparable stability in acidic conditions due to the Boc group’s protective role.
Methoxy- and acetyloxy-substituted aromatics : Such groups undergo similar hydrolysis or nucleophilic substitution reactions, as shown by reduced reaction counts in lumped systems (e.g., 13 reactions simplified to 5 in lumped models) .
For example, the acetyloxy group’s susceptibility to hydrolysis is analogous to that in 4-acetoxybenzaldehyde derivatives, though steric hindrance from the Boc group may slow reaction kinetics .
Key Research Findings and Implications
Stability : The Boc group enhances stability during storage and reaction, outperforming analogs with carbamate or benzyl protections .
Bioactivity : Methoxy and acetyloxy substituents on the aromatic ring improve solubility and membrane permeability compared to halogenated analogs, as observed in preliminary cytotoxicity screens .
Scalability : Synthesis routes for this compound are more cost-effective than those for fluorinated derivatives, making it preferable for industrial applications .
Biological Activity
N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine (CAS: 1346601-87-3) is a complex organic compound that has garnered interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms, and applications in research and medicine.
Structural Overview
The compound features:
- Boc Group : Provides protection for the amine group during synthesis.
- Acetyloxy Group : Enhances solubility and reactivity.
- Methoxyphenoxy Moiety : Imparts unique interactions with biological targets.
Synthesis Pathways
The synthesis typically involves:
- Protection of Amine : Using tert-butyl chloroformate to form the Boc-protected amine.
- Formation of Phenoxy Moiety : Through nucleophilic substitution with 4-acetyloxy-2-methoxyphenol.
- Coupling Reaction : The Boc-protected amine is coupled with the phenoxy moiety under basic conditions.
The biological activity is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine, which may engage in further biological interactions.
Case Studies and Research Findings
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Enzyme Inhibition Studies :
- Research has indicated that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways, suggesting potential as therapeutic agents in metabolic disorders.
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Anticancer Activity :
- Preliminary studies have shown that modifications of this compound exhibit cytotoxic effects against various cancer cell lines. The acetyloxy group appears to enhance the compound's ability to penetrate cellular membranes and induce apoptosis in cancer cells.
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Antimicrobial Properties :
- Some derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| N-tert-Butyloxycarbonyl-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine | Hydroxyl instead of acetyloxy | Moderate enzyme inhibition |
| N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-ethoxyphenoxy)-ethylamine | Ethoxy instead of methoxy | Reduced antimicrobial activity |
Applications in Research
This compound is utilized in various fields:
- Medicinal Chemistry : As an intermediate in the synthesis of pharmaceutical compounds.
- Biochemical Research : In studies assessing enzyme-substrate interactions and protein modifications.
- Chemical Industry : For producing specialty chemicals due to its unique reactivity profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis likely involves multi-step protection/deprotection strategies. For example:
- Step 1 : Introduce the Boc (tert-butyloxycarbonyl) group to protect the amine moiety, as seen in tert-butyl carbamate derivatives .
- Step 2 : Coupling of the phenoxy-ethylamine backbone using nucleophilic substitution or Mitsunobu reactions, analogous to methods for structurally related acetamides (e.g., bromoacetyl bromide with amines in anhydrous conditions) .
- Critical Factors : Solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and stoichiometric ratios of reagents (e.g., 1.2:1 amine:acylating agent) significantly affect yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- 1H/13C-NMR : Resolve aromatic protons (δ 6.5–7.5 ppm for methoxyphenoxy groups) and tert-butyl protons (δ 1.2–1.4 ppm) .
- FT-IR : Confirm Boc group presence via C=O stretch (~1680–1720 cm⁻¹) and acetyloxy C-O (~1240 cm⁻¹) .
- HPLC-MS : Monitor purity (>95%) and detect side products (e.g., deacetylated intermediates) .
Q. How does the Boc group influence the compound’s solubility and stability during storage?
- Methodology :
- Solubility : The Boc group enhances lipophilicity, favoring dissolution in DCM or ethyl acetate over aqueous buffers. Solubility can be quantified via shake-flask method .
- Stability : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the acetyloxy group. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways .
Advanced Research Questions
Q. What are the metabolic pathways of this compound in biological systems, and how do structural modifications alter its pharmacokinetics?
- Methodology :
- In Vitro Models : Use hepatic microsomes or S9 fractions to identify phase I/II metabolites (e.g., deacetylation, O-demethylation). Compare to ethylamine derivatives like mescaline, where 3,4,5-trimethoxyphenylacetic acid is a major metabolite .
- LC-MS/MS : Quantify metabolites and correlate structural features (e.g., acetyloxy vs. methoxy groups) with metabolic half-life .
Q. How does the compound’s conformational flexibility impact its binding affinity to biological targets (e.g., receptors or enzymes)?
- Methodology :
- Molecular Dynamics (MD) Simulations : Analyze rotational freedom of the phenoxy-ethylamine chain and Boc group steric effects. Compare to rigid analogs (e.g., 4-tert-butylphenethyl quinazolin-4-yl ether) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to targets like serotonin receptors, using immobilized receptor proteins .
Q. What are the compound’s thermodynamic properties (e.g., enthalpy of vaporization, critical constants), and how do they inform solvent selection for reactions?
- Methodology :
- Critical Constants : Estimate via group contribution methods (e.g., Lydersen’s) using ethylamine data (Tc = 456 K, Pc = 56.3 bar) as a reference .
- Enthalpy of Vaporization (ΔHvap) : Apply Watson’s equation with experimental boiling point data. For example, ethylamine’s ΔHvap at 297 K is ~6.2 kcal/mol .
Key Research Findings
- The Boc group enhances synthetic versatility but requires careful deprotection (e.g., TFA/CH2Cl2) to avoid side reactions .
- Metabolic instability of the acetyloxy group suggests prodrug potential, with hydrolysis releasing active phenolic intermediates .
- Structural analogs with rigid backbones show higher receptor affinity, highlighting the trade-off between flexibility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
